N-(4-butylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and bioorganic chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted analogs depending on the reagents used.
Scientific Research Applications
N-(4-butylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent, particularly in targeting leukemia cell lines.
Biological Research: This compound is used as a tool to study cellular signaling pathways and kinase inhibition.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of specific protein kinases. By binding to the ATP-binding site of these kinases, it prevents phosphorylation of target proteins, thereby disrupting cellular signaling pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(4-tert-butylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-(4-butylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its butylphenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability compared to other analogs.
Properties
Molecular Formula |
C16H19N5 |
---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N5/c1-3-4-5-12-6-8-13(9-7-12)20-15-14-10-19-21(2)16(14)18-11-17-15/h6-11H,3-5H2,1-2H3,(H,17,18,20) |
InChI Key |
QVEPMOVUBRLABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.